molecular formula C9H10BN3O2 B595183 (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1310404-10-4

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B595183
CAS No.: 1310404-10-4
M. Wt: 203.008
InChI Key: WBYDEDQTWOGCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid is an organoboron reagent featuring a pyridine core functionalized with a 2-methylimidazole group. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly as a reagent in transition metal-catalyzed cross-coupling reactions. Its primary research application is in Suzuki-Miyaura (SM) cross-coupling, a widely used carbon-carbon bond forming reaction known for its mild conditions and functional group tolerance . In this context, the boronic acid group acts as the nucleophilic component, transmetalating with a palladium catalyst to couple with various electrophilic partners, enabling the construction of complex biaryl and heterobiaryl structures . Compounds containing an imidazole moiety fused with a pyridine system, such as those derived from this reagent, are of significant interest in drug discovery. The presence of both nitrogen-rich heterocycles can contribute to a molecule's ability to act as a chelating ligand for metals or to engage in key hydrogen-bonding interactions in biological systems. Furthermore, boron-containing molecules are increasingly investigated for their role in photodynamic therapy (PDT) and antimicrobial photodynamic therapy (aPDT) as part of photosensitizer molecules, such as BOPIM (boron 2-(2'-pyridyl) imidazole) cores, which generate singlet oxygen upon light irradiation . This compound is supplied for research and further manufacturing purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[6-(2-methylimidazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-7-11-5-6-13(7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYDEDQTWOGCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=CN=C2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671279
Record name [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-10-4
Record name Boronic acid, B-[6-(2-methyl-1H-imidazol-1-yl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name (CAS) Molecular Formula Molecular Weight Structural Features Similarity Score Key Applications/Properties References
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid (1310404-10-4) C₉H₁₀BN₃O₂ 217.00 g/mol Pyridine (position 2: B(OH)₂; position 6: 2-methylimidazole) Suzuki coupling; kinase inhibitor intermediates
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid (851524-96-4) C₁₀H₁₁BN₂O₂ 202.02 g/mol Phenyl (position 4: 1-methylimidazole; position 1: B(OH)₂) 0.77 Catalysis; fluorescent probes
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid C₇H₇BN₄O₂ 190.96 g/mol Pyrimidine (position 5: B(OH)₂; position 2: imidazole) Antiviral agents; metal-organic frameworks
(6-Aminopyridin-3-yl)boronic acid (908268-52-0) C₅H₇BN₂O₂ 138.93 g/mol Pyridine (position 3: B(OH)₂; position 6: NH₂) 0.73 PET tracers; β-lactamase inhibitors
7-(Dioxaborolan-2-yl)imidazo[1,2-a]pyridine (903513-62-2) C₁₁H₁₄BN₃O₂ 243.06 g/mol Imidazopyridine (position 7: boronate ester) 0.71 Protease inhibitors; delayed-release prodrugs

Structural and Functional Differences

Core Heterocycle Variations: Pyridine vs. Phenyl/Pyrimidine: The pyridine core in the target compound offers a nitrogen atom that enhances coordination to metal catalysts (e.g., Pd), improving cross-coupling efficiency compared to phenyl analogs . Pyrimidine-based analogs (e.g., 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid) have two nitrogen atoms, which may alter electronic properties and substrate specificity in medicinal chemistry .

Functional Group Modifications: Boronic Acid vs. Boronate Ester: The boronate ester in 903513-62-2 improves stability under basic conditions but requires hydrolysis to activate for coupling, unlike the free boronic acid in the target compound . Amino vs. Methylimidazole Groups: The amino group in 908268-52-0 increases hydrophilicity, making it suitable for aqueous-phase reactions, whereas the 2-methylimidazole in the target compound enhances lipophilicity for membrane permeability in drug design .

Biological Activity

(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative characterized by the presence of both pyridine and imidazole moieties. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and in material science. Understanding its biological activity is crucial for exploring its therapeutic potential and applications.

  • Molecular Formula : C₉H₁₀BN₃O₂
  • Molecular Weight : 203.01 g/mol
  • CAS Number : 1310404-10-4

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in biological systems, particularly in the inhibition of enzymes.

The biological activity of this compound is primarily attributed to its role as a reversible inhibitor of serine proteases and β-lactamases. The boron atom allows for the formation of a covalent bond with the active site serine residue in these enzymes, leading to inhibition of their activity.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, particularly those producing β-lactamases, which are responsible for antibiotic resistance. For example:

  • MIC Values : The minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa was found to be below 0.125 mg/dm³, indicating potent antibacterial activity.
Bacterial StrainMIC (mg/dm³)
Pseudomonas aeruginosa< 0.125
Acinetobacter baumannii0.5
Clinical isolate A. baumannii0.25

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.

Case Study 1: Antibacterial Activity

A study published in Nature highlighted the effectiveness of boronic acid derivatives, including this compound, in restoring the efficacy of β-lactam antibiotics against resistant strains. The compound was shown to enhance the activity of piperacillin against resistant Pseudomonas aeruginosa strains.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain serine proteases. Kinetic studies indicated that it binds effectively to the active site, preventing substrate access and subsequent catalysis.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of the imidazole ring via condensation reactions.
  • Functionalization of the pyridine ring with the imidazole moiety.
  • Boronation step to introduce the boronic acid group.

Various derivatives have been synthesized to explore structure–activity relationships (SAR), revealing that modifications at different positions on the rings can significantly alter biological activity.

Q & A

Basic: What synthetic strategies are effective for preparing (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of a pre-functionalized pyridine-imidazole precursor. For example:

  • Step 1: Prepare the pyridine scaffold with a halogen (e.g., bromine) at the 2-position.
  • Step 2: Introduce the 2-methylimidazole moiety via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Pd-catalyzed C–N bond formation) .
  • Step 3: Perform borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous 1,4-dioxane at 80–100°C .

Key Considerations:

  • Use inert conditions (argon/nitrogen) to prevent boronic acid oxidation.
  • Optimize equivalents of boronating agents to minimize side reactions (e.g., protodeboronation) .

Advanced: How do pH and solvent polarity influence the stability of this boronic acid during catalytic applications?

Methodological Answer:

  • pH Sensitivity: Boronic acids reversibly form boronate esters with diols under basic conditions (pH > 8). For this compound, stability in aqueous media is pH-dependent. Below pH 7, the free boronic acid predominates, while at higher pH, esterification with vicinal diols (e.g., in carbohydrates) may occur, altering reactivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote protodeboronation. Non-polar solvents (e.g., toluene) stabilize the boronic acid but limit reaction rates. Use mixed solvents (e.g., THF/H₂O) for Suzuki couplings to balance solubility and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.